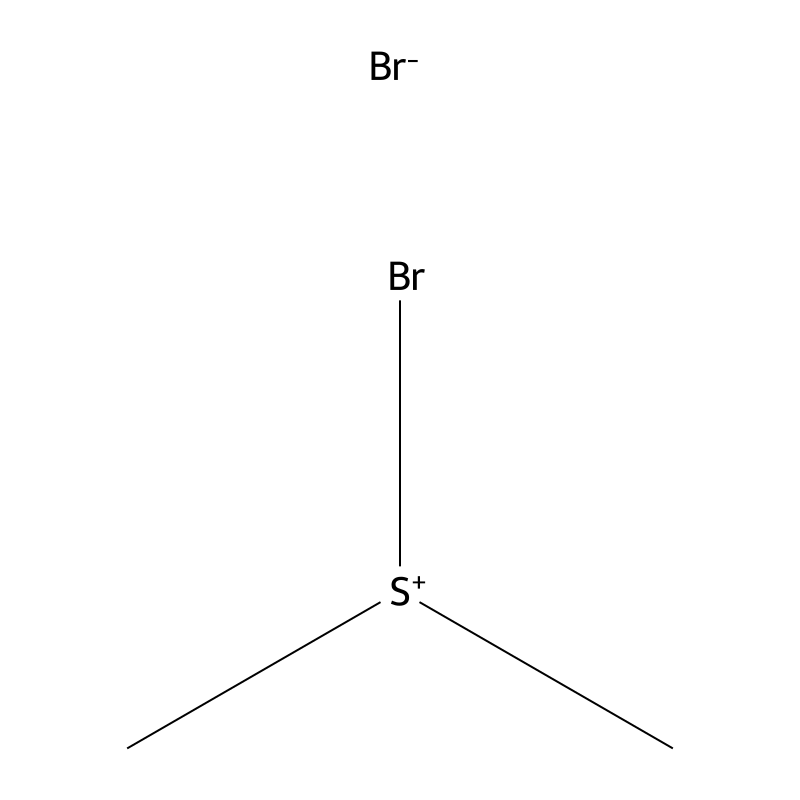

Bromodimethylsulfonium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Mild reaction conditions: BDMS often reacts under mild temperatures, minimizing the risk of degradation for sensitive molecules.

- High yields: Reactions involving BDMS typically result in high yields of the desired product.

- Regioselectivity: BDMS can achieve selective bromination at specific sites in a molecule.

- Inversion of configuration: When used with optically active alcohols, BDMS leads to inversion of the configuration at the carbon undergoing bromination.

Conversion of Alcohols to Alkyl Bromides

One of the most common applications of BDMS is the conversion of alcohols to their corresponding alkyl bromides. This reaction proceeds via an inversion of configuration, making BDMS a valuable tool for the synthesis of chiral bromides. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

Synthesis of α-Halo Ketones

BDMS can be used to synthesize α-halo ketones from epoxides and enamines. In the presence of a base like triethylamine, BDMS reacts with epoxides to form α-bromo ketones, particularly effective for small-ringed alkene and cycloalkene oxides. Enamines can also be converted to α-bromoketones using BDMS. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

Electrophilic Addition to Alkenes

BDMS can react with various alkenes to form the corresponding addition product sulfonium bromides. These intermediate products can then be further treated with aqueous potassium carbonate to yield dehydrobrominated products. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

Synthesis of α-Bromo Enones

BDMS offers an efficient approach for synthesizing α-bromo enones from enones. The reaction involves treatment with BDMS at low temperatures, followed by subsequent treatment with aqueous potassium carbonate to obtain the desired product in excellent yields. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

Bromodimethylsulfonium bromide is an organosulfur compound with the chemical formula . It is a quaternary ammonium salt that serves as a versatile reagent in organic synthesis. This compound is characterized by its ability to release bromine or bromonium ions, making it a significant brominating agent. It is often used in various

- Bromination: It effectively brominates various organic substrates, such as aromatic compounds and alkenes. For example, it has been utilized to convert anthracene into 9,10-dibromoanthracene under mild conditions .

- Dithioacetalization: The compound mediates the formation of dithioacetals from carbohydrates and thiols under solvent-free conditions, yielding high product yields .

- Selective Oxidation: Bromodimethylsulfonium bromide has been employed in photocatalytic selective oxidation of benzylic alcohols to aldehydes and ketones using visible light, showcasing its efficiency and green chemistry advantages .

The biological activity of bromodimethylsulfonium bromide has been explored in various contexts. While specific pharmacological effects are not extensively documented, its use in organic synthesis suggests potential applications in drug discovery and development. Its ability to facilitate reactions involving biologically relevant compounds indicates that it may play a role in the synthesis of pharmaceuticals or biologically active molecules.

Bromodimethylsulfonium bromide can be synthesized through several methods:

- Reaction of Dimethyl Sulfide with Molecular Bromine: This method typically involves controlled conditions to yield the desired quaternary ammonium salt efficiently .

- Alternative Synthetic Routes: Other methods may include the reaction of dimethyl sulfoxide with bromine or using sulfur-containing precursors under specific conditions to ensure high purity and yield.

The applications of bromodimethylsulfonium bromide are diverse:

- Organic Synthesis: It is widely used as a reagent for bromination and other transformations in organic chemistry.

- Catalysis: The compound acts as a catalyst in various reactions, including Mannich-type reactions and multicomponent syntheses, facilitating the formation of complex organic molecules .

- Photocatalysis: Its role as a photocatalyst for selective oxidation processes highlights its utility in green chemistry practices, reducing the need for metal catalysts and harsh conditions .

Interaction studies involving bromodimethylsulfonium bromide focus on its reactivity with different substrates. Research indicates that it can effectively interact with alcohols, thiols, and amines, resulting in various functionalized products. The compound's ability to mediate reactions under mild conditions makes it an attractive candidate for further studies aimed at understanding its mechanistic pathways and optimizing reaction conditions.

Bromodimethylsulfonium bromide shares similarities with other organosulfur compounds but is unique due to its specific reactivity and applications. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl Sulfoxide | Sulfoxide | Solvent properties; used as a reagent |

| N-Bromosuccinimide | Brominating agent | Commonly used for selective halogenation |

| Benzyltrimethylammonium Bromide | Quaternary ammonium salt | Used for alkylation reactions |

| Bromoacetic Acid | Carboxylic acid derivative | Utilized for acylation reactions |

Bromodimethylsulfonium bromide stands out due to its dual role as both a reagent for direct halogenation and a catalyst for complex organic transformations. Its efficiency in facilitating reactions under mild conditions further emphasizes its uniqueness within this class of compounds.

Bromodimethylsulfonium bromide is a sulfonium salt with the molecular formula C₂H₆Br₂S. Structurally, it consists of a sulfonium center bonded to two methyl groups and associated with two bromide ions. The compound is classified as a sulfonium halide, specifically a bromosulfonium salt. It can be viewed as a stable source of the bromonium ion, similar in function to reagents such as hypobromite, N-bromosuccinimide, or bromoazide.

Physical Properties and Characterization

Bromodimethylsulfonium bromide appears as a light orange solid. It is characterized by its ease of preparation, typically synthesized from molecular bromine and dimethyl sulfide. Alternatively, it can be generated in situ from dimethyl sulfoxide and aqueous hydrobromic acid. The compound’s physical and chemical stability, along with its solid-state form, facilitates its handling and storage in laboratory settings.

| Property | Description |

|---|---|

| Appearance | Light orange solid |

| Molecular Formula | C₂H₆Br₂S |

| Molecular Weight | Approximately 215.03 g/mol |

| Preparation Methods | From bromine + dimethyl sulfide; in situ from DMSO + aqueous HBr |

| Classification | Sulfonium bromide salt |

Significance in Organic Synthesis Methodology

Bromodimethylsulfonium bromide is a highly versatile reagent in organic synthesis. Its significance lies in its role as a convenient and cost-effective source of electrophilic bromine, enabling a variety of transformations including:

- Conversion of alcohols to alkyl bromides with inversion of configuration, enabling stereospecific synthesis.

- Transformation of epoxides and enamines into α-bromo ketones, useful intermediates in organic synthesis.

- Electrophilic addition to olefins, producing sulfonium bromides that can be further manipulated to yield dehydrobrominated products.

- Efficient α-bromination of enones, facilitating the synthesis of α-bromo enones under mild conditions.

- Regioselective para-halogenation of activated aromatic compounds, achieving high para-selectivity due to the bulky nature of the reagent and the reaction mechanism.

- Deprotection of thioacetals and protection of carbonyl compounds as acetals, oxathioacetals, and thioacetals, demonstrating its utility in protecting group chemistry.

- Electrophilic aromatic bromination using in situ generated BDMS, providing a milder and more selective alternative to elemental bromine for aromatic bromination, including complex molecules like indole alkaloids.

These applications underscore BDMS’s role as both a catalyst and an effective brominating agent, making it a valuable tool in synthetic organic chemistry.

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant